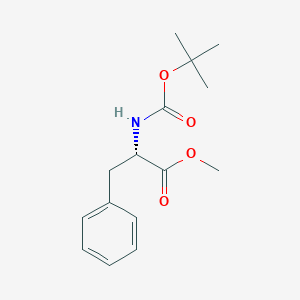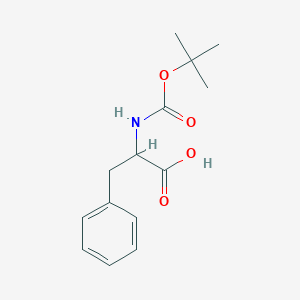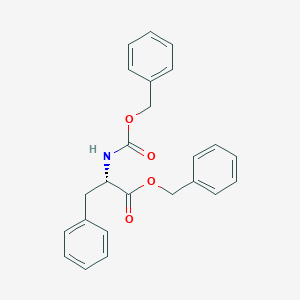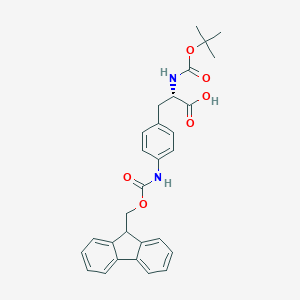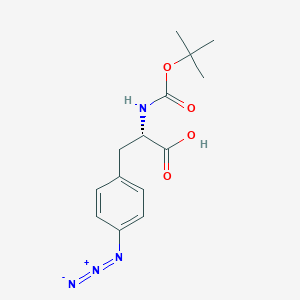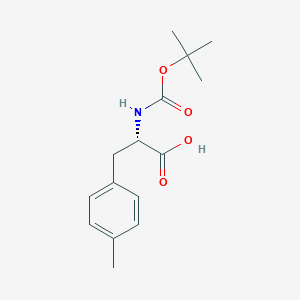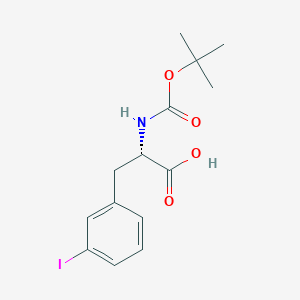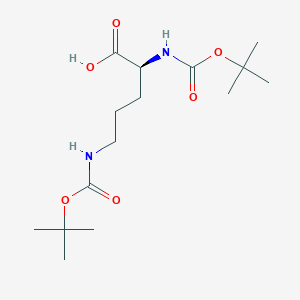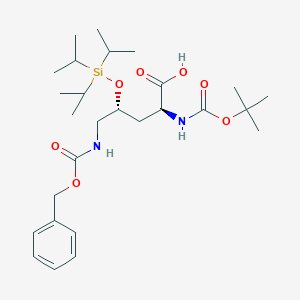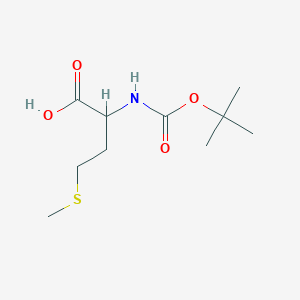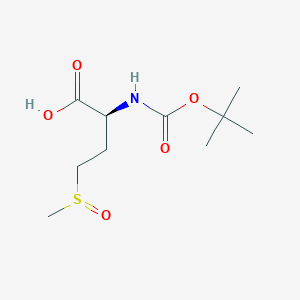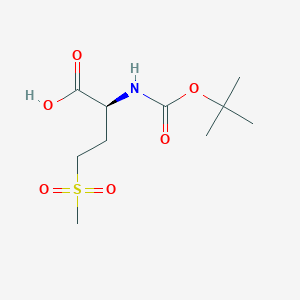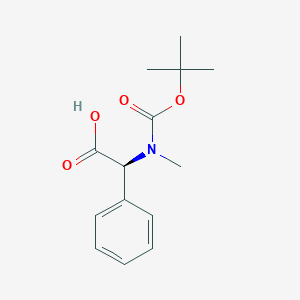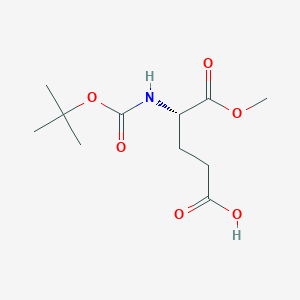
Boc-glu-ome
Übersicht
Beschreibung
“Boc-glu-ome” is a glutamate derivative . It is also known as N-Boc-L-glutamic Acid α-Methyl Ester .
Synthesis Analysis
“Boc-glu-ome” has been used in the synthesis of dipeptides . It has also been used in the synthesis of a series of orthogonally protected l-Carnosine derivatives . The synthesis involves the use of commonly used coupling reagents .
Molecular Structure Analysis
The molecular formula of “Boc-glu-ome” is C11H19NO6 . Its average mass is 261.272 Da and its monoisotopic mass is 261.121246 Da .
Chemical Reactions Analysis
“Boc-glu-ome” undergoes vitamin K-dependent carboxylation in liver microsomes . It has also been used in the synthesis of dipeptides .
Physical And Chemical Properties Analysis
“Boc-glu-ome” is a white to off-white crystalline powder . More detailed physical and chemical properties are not clearly mentioned in the retrieved sources.
Wissenschaftliche Forschungsanwendungen
Synthesis of Peptide Nucleic Acids (PNAs)
- Field : Chemistry
- Application Summary : Boc-glu-ome is used in the synthesis of optically pure gamma-PNA backbones . PNAs are synthetic DNA analogs that have strong sequence-selective binding to DNA or RNA . They have been widely used in the fields of chemistry, biology, biotechnology, and medicine .
- Methods of Application : The synthesis of the gamma-PNA backbone involves the use of a stabilized form of 2-iodoxybenzoic acid (SIBX) as an oxidative reagent in the key intermediate of the N-Boc-amino acetaldehyde synthesis . The Boc-Glu(cHx)-aeg-OMe synthesis of the gamma-backbone through the LAH reduction route failed because the cyclohexyl ester of the side chain was also reduced by LAH .
- . This is comparatively higher than that of the other methods examined in this work .
Synthesis of Anticancer Prodrugs
- Field : Medicinal Chemistry
- Application Summary : Boc-Glu-ome is used in the synthesis of anticancer prodrugs . Annonaceous acetogenins, potent ubiquinone-linked NADH oxidase inhibitors with significant anticancer activity, are covalently linked to N-butoxycarbonyl protected glycine-proline dipeptide (Boc-Gly-Pro) to create these prodrugs . These prodrugs may be recognized and cleaved by fibroblast activation protein (FAP), a serine protease overexpressed on the surface of tumor-associated fibroblasts .
- Methods of Application : Squamocin and bullatacin, two types of annonaceous acetogenins, were synthesized by attaching Boc-Gly-Pro either directly or through a 6-aminocaproic acid linker to a hydroxyl group of squamocin or bullatacin .
- Results : All derivatives showed high potency to inhibit 4T1 breast cancer cell line growth in the sub-μM to μM range . In the presence of FAP enzyme, the anticancer potency of the compound against A549, HeLa, HepG2, and MCF-7 cells was increased by up to eight folds . This suggests that Boc-Gly-Pro-acetogenin prodrugs may show improved therapeutic potential of these acetogenins by reducing the drug doses and the toxic side effects .
Synthesis of Peptides
- Field : Bioorganic Chemistry
- Application Summary : Boc-Glu-ome is used in the synthesis of peptides . The use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis can be advantageous in several cases, such as synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .
- Methods of Application : The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .
- Results : This method is widely applicable for routine solid-phase peptide synthesis .
Safety And Hazards
Eigenschaften
IUPAC Name |
(4S)-5-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6/c1-11(2,3)18-10(16)12-7(9(15)17-4)5-6-8(13)14/h7H,5-6H2,1-4H3,(H,12,16)(H,13,14)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYAFKXUQMTLPL-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427017 | |
| Record name | BOC-GLU-OME | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-glu-ome | |
CAS RN |
72086-72-7 | |
| Record name | BOC-GLU-OME | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boc-L-glutamic acid α-methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



